3-Phenylcyclohexanecarbaldehyde
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Overview
Description
3-Phenylcyclohexanecarbaldehyde is an organic compound with the molecular formula C13H16O. It is a derivative of cyclohexane, where a phenyl group is attached to the third carbon of the cyclohexane ring, and an aldehyde group is attached to the first carbon. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenylcyclohexanecarbaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexane with benzoyl chloride, followed by reduction and subsequent oxidation to form the aldehyde group. Another method includes the Grignard reaction, where phenylmagnesium bromide reacts with cyclohexanone, followed by oxidation to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions, utilizing catalysts such as aluminum chloride. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Phenylcyclohexanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-Phenylcyclohexanecarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-Phenylcyclohexanecarboxylic acid.
Reduction: 3-Phenylcyclohexanemethanol.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
3-Phenylcyclohexanecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Phenylcyclohexanecarbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarbaldehyde: Lacks the phenyl group, making it less hydrophobic and less reactive in electrophilic aromatic substitution reactions.
Benzaldehyde: Lacks the cyclohexane ring, making it more planar and less sterically hindered.
Phenylacetaldehyde: Has a different carbon framework, leading to different reactivity and applications
Uniqueness
3-Phenylcyclohexanecarbaldehyde is unique due to its combination of a cyclohexane ring and a phenyl group, providing a balance of hydrophobicity and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-phenylcyclohexane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-3,6-7,10-11,13H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCVTKTXZNKYAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C2=CC=CC=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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